Dodecylbenzyl chloride
Overview
Description
Dodecylbenzyl chloride is an organic compound with the chemical formula C19H31Cl. It is a member of the alkylbenzyl chloride family, characterized by a benzene ring substituted with a dodecyl group and a chlorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylbenzyl chloride can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of dodecylbenzene. This process involves the reaction of dodecylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: It can be oxidized to form dodecylbenzyl alcohol or dodecylbenzyl aldehyde, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can yield dodecylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Dodecylbenzyl alcohol, dodecylbenzyl amine, dodecylbenzyl thiol.
Oxidation: Dodecylbenzyl alcohol, dodecylbenzyl aldehyde.
Reduction: Dodecylbenzene.
Scientific Research Applications
Dodecylbenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, detergents, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceuticals and drug delivery systems.
Industry: this compound is employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of dodecylbenzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can be easily replaced by nucleophiles. This property makes it useful in various chemical reactions where it acts as an intermediate, facilitating the formation of more complex molecules.
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the dodecyl group.
Dodecyl chloride: Similar in structure but lacks the benzyl group.
Lauryl dimethyl benzyl ammonium chloride: A quaternary ammonium compound with similar applications in surfactants and disinfectants.
Uniqueness: Dodecylbenzyl chloride is unique due to the presence of both a long alkyl chain and a benzyl group, which imparts specific chemical properties. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chlorotridecylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDOPCKEDRLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28061-21-4 | |
Record name | Dodecylbenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (chloromethyl)dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (chloromethyl)dodecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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